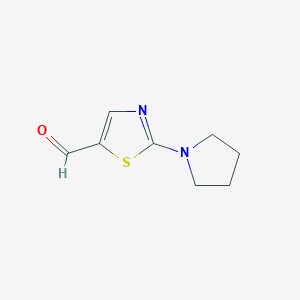

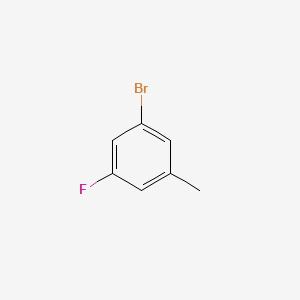

![molecular formula C16H9ClF3N3 B1272624 2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetonitrile CAS No. 303152-93-4](/img/structure/B1272624.png)

2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

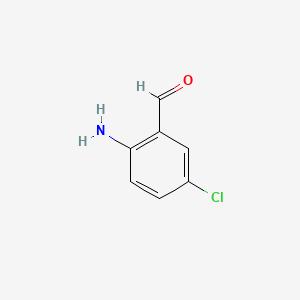

The compound 2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetonitrile is a chemical of interest due to its potential as a building block for the synthesis of trifluoromethylated N-heterocycles. These types of compounds are significant in medicinal chemistry for their pharmacological properties.

Synthesis Analysis

The synthesis of related trifluoromethylated azaindazole derivatives involves the use of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile as a versatile intermediate. This intermediate can react with various bisnucleophiles to create a range of N-heterocycles . Although the specific synthesis of 2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetonitrile is not detailed, the methodologies described in the paper could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to the one can be characterized by various spectroscopic methods such as NMR, MS, IR spectra, and elemental analysis. Additionally, X-ray crystallography can provide detailed insights into the molecular geometry and confirm the structure of the synthesized compounds .

Chemical Reactions Analysis

The compound of interest is likely to participate in reactions typical for nitriles and aromatic halides. For instance, the chloroacetonitrile component in related reactions is known to undergo novel multicomponent reactions, leading to the formation of polysubstituted benzenes, which can further undergo substitution and annulation reactions with pyridine to form complex heterocycles .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetonitrile are not provided, related compounds exhibit moderate yields and can be characterized by their physical state, solubility, boiling and melting points, and stability under various conditions. The presence of the trifluoromethyl group is likely to influence the compound's lipophilicity and electronic properties, which are important factors in drug design .

科学的研究の応用

1. Synthesis and Photophysical Properties

The compound has been utilized in the synthesis of novel fluorinated derivatives of pyrido[1,2-a]indole fluorophores. These derivatives demonstrate fluorescence with green light in acetonitrile solutions, highlighting their potential in photophysical applications (Moseev et al., 2020).

2. Sulfonation and Synthesis of Derivatives

It is used in sulfonation studies, leading to the development of direct synthesis methods for various sulfonamide derivatives. These methods have potential applications in chemical synthesis and pharmaceutical research (Janosik et al., 2006).

3. Polymerization Studies

The compound is relevant in studies of ionic trifluoromethanesulphonates in polymerizations. It contributes to understanding the solvation and complexation processes in polymer chemistry, particularly in acetonitrile (Souverain et al., 1980).

4. Reactions and Characterization

It's involved in reactions leading to the synthesis of various heterocyclic compounds. These reactions and the resulting products are significant for the development of new materials and pharmaceuticals (Attaby et al., 2007).

5. Key Intermediate in Androgen Receptor Modulators

This compound serves as a key intermediate in the synthesis of selective androgen receptor modulators, indicating its importance in medicinal chemistry and pharmaceutical development (Boros et al., 2011).

6. Basicity Scale Development

It contributes to the creation of a self-consistent spectrophotometric basicity scale in acetonitrile, which is crucial for understanding the properties of various bases in chemistry (Kaljurand et al., 2000).

特性

IUPAC Name |

2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClF3N3/c17-13-7-11(16(18,19)20)8-22-15(13)23-9-10(5-6-21)12-3-1-2-4-14(12)23/h1-4,7-9H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDVSMNUJZGQQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClF3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378763 |

Source

|

| Record name | {1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetonitrile | |

CAS RN |

303152-93-4 |

Source

|

| Record name | {1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

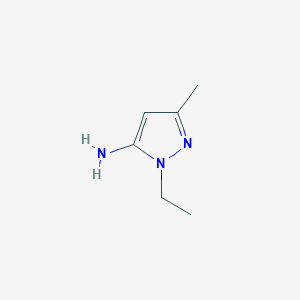

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide](/img/structure/B1272615.png)

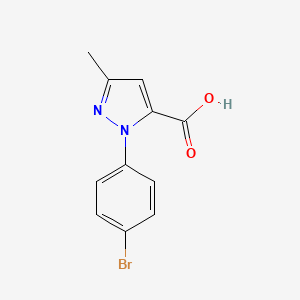

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid](/img/structure/B1272616.png)

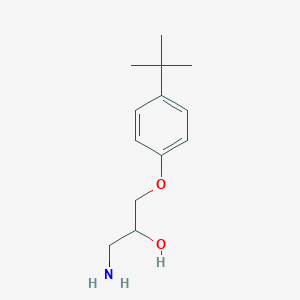

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B1272621.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B1272625.png)